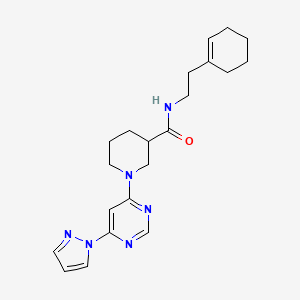
1-Benzyl-3,3-bis(chloromethyl)azetidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-3,3-bis(chloromethyl)azetidine hydrochloride is a chemical compound with the CAS Number: 1820684-39-6 . It has a molecular weight of 280.62 .
Molecular Structure Analysis
The IUPAC name for this compound is 1-benzyl-3,3-bis(chloromethyl)azetidine hydrochloride . The InChI code is 1S/C12H15Cl2N.ClH/c13-7-12(8-14)9-15(10-12)6-11-4-2-1-3-5-11;/h1-5H,6-10H2;1H .Chemical Reactions Analysis
While the specific chemical reactions involving 1-Benzyl-3,3-bis(chloromethyl)azetidine hydrochloride are not detailed in the search results, it’s known that aziridines and azetidines can undergo anionic and cationic ring-opening polymerization .Wissenschaftliche Forschungsanwendungen
Antibacterial and Antimicrobial Coatings
Azetidines, like 1-Benzyl-3,3-bis(chloromethyl)azetidine hydrochloride , can be polymerized to create coatings with antibacterial and antimicrobial properties. These coatings are valuable in medical devices and hospital settings to prevent infections .
CO2 Adsorption
The compound’s structure may lend itself to applications in CO2 capture and storage, helping to address climate change by removing CO2 from the atmosphere .
Chelation Therapy
Chelating agents derived from azetidines could potentially be used in chelation therapy, which is a chemical process that removes heavy metals from the body .
Materials Templating
Azetidines can serve as templates for creating new materials with specific properties, useful in various industries including electronics and manufacturing .
Non-viral Gene Transfection
This compound could be used in non-viral gene transfection methods for delivering genetic material into cells without using viruses as vectors, which is safer and less immunogenic .
Drug Delivery Systems
Due to their unique structure, azetidines like 1-Benzyl-3,3-bis(chloromethyl)azetidine hydrochloride could be utilized in designing drug delivery systems that improve the efficacy of pharmaceuticals .
Catalysis
In chemical synthesis, such compounds may act as catalysts or building blocks for catalysts that speed up reactions without being consumed in the process .
Chromatographic Separations
The compound’s properties might make it suitable for use in chromatography, a method for separating mixtures into their individual components for analysis or purification .
Aziridines and azetidines: building blocks for polyamines by anionic… Recent research progress in the synthesis, characterization and…
Safety and Hazards
Zukünftige Richtungen
Aziridines and azetidines, which are related to this compound, are being studied for their potential in various applications. They are used as building blocks for polyamines by anionic and cationic ring-opening polymerization. The resulting polymers have many important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection . This suggests that 1-Benzyl-3,3-bis(chloromethyl)azetidine hydrochloride and similar compounds could have promising future applications in these areas.
Eigenschaften
IUPAC Name |
1-benzyl-3,3-bis(chloromethyl)azetidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2N.ClH/c13-7-12(8-14)9-15(10-12)6-11-4-2-1-3-5-11;/h1-5H,6-10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFMBIYVXKYXRHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=CC=C2)(CCl)CCl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3,3-bis(chloromethyl)azetidine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![(Z)-methyl 2-(2-((3-methylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3002848.png)